butyl 1H-pyrazole-5-carboxylate
Description
Butyl 1H-pyrazole-5-carboxylate is a heterocyclic ester featuring a pyrazole ring substituted with a carboxylate group at the 5-position and a butyl ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for functionalization at multiple sites, enabling the creation of derivatives with tailored properties. For example, substitutions on the pyrazole ring (e.g., aryl, alkyl, or nitro groups) and variations in the ester chain (e.g., ethyl, tert-butyl) modulate reactivity, solubility, and biological activity .
Properties
CAS No. |
122609-00-1 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
butyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-6-12-8(11)7-4-5-9-10-7/h4-5H,2-3,6H2,1H3,(H,9,10) |
InChI Key |
QFFIYHQSONBHJM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=NN1 |
Canonical SMILES |
CCCCOC(=O)C1=CC=NN1 |
Other CAS No. |
122609-00-1 |
Synonyms |
1H-Pyrazole-3-carboxylicacid,butylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, butyl ester typically involves the esterification of 1H-Pyrazole-3-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:
1H-Pyrazole-3-carboxylic acid+ButanolAcid Catalyst1H-Pyrazole-3-carboxylic acid, butyl ester+Water
Industrial Production Methods: In industrial settings, the production of 1H-Pyrazole-3-carboxylic acid, butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Boiling Points and Stability: Butyl esters generally exhibit higher boiling points than ethyl or methyl analogs due to increased van der Waals interactions. For example, butyl acetate (a model compound) has a boiling point of 126°C, compared to ethyl acetate’s 77°C . This trend likely extends to pyrazole carboxylates.
- Hydrogen Bonding and Crystallinity: Ethyl and methyl esters form stronger hydrogen-bonding networks (via ester carbonyl groups), enhancing crystallinity. In contrast, bulkier tert-butyl esters introduce steric hindrance, often leading to amorphous solids .
Key Research Findings
- Synthetic Efficiency: Ethyl esters are synthesized in higher yields (e.g., 89% in ) compared to tert-butyl derivatives, which require multi-step protection/deprotection sequences .
- Biological Activity: Derivatives with trifluoromethyl groups (e.g., ) show enhanced metabolic stability, making them promising candidates for in vivo studies .
- Crystallographic Utility: The SHELX system () is widely employed for refining structures of pyrazole carboxylates, leveraging their predictable hydrogen-bonding patterns .
Notes and Considerations
- Solubility Trade-offs: While butyl esters improve lipophilicity, they may necessitate formulation aids (e.g., surfactants) for aqueous delivery.
- Steric Effects: tert-Butyl groups can hinder reactions at the carboxylate site, requiring careful optimization of reaction conditions .
This analysis underscores the critical role of ester chain selection and ring substitution in dictating the functional profile of pyrazole carboxylates, guiding their application across diverse research domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
